molecular formula C18H14F4N4O2 B2535753 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034322-60-4

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2535753
CAS RN: 2034322-60-4
M. Wt: 394.33
InChI Key: WCXBJFPBYIUSJH-UHFFFAOYSA-N
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Description

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H14F4N4O2 and its molecular weight is 394.33. The purity is usually 95%.
BenchChem offers high-quality (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of compounds with complex molecular structures, involving processes like three-step substitution reactions and crystallographic analyses. The synthesis of boric acid ester intermediates with benzene rings has been detailed, providing insights into the methodologies that could be applicable for synthesizing compounds with similar structural complexities (Huang et al., 2021). These studies emphasize the role of density functional theory (DFT) in predicting the molecular structures and physicochemical properties of such compounds, suggesting a potential avenue for exploring the compound 's properties and applications.

Conformational and Crystallographic Studies

Conformational and crystallographic analyses are crucial for understanding the molecular geometry and electronic structure of complex compounds. Research in this area has demonstrated the application of X-ray diffraction and DFT to confirm the structures of synthesized compounds, which could be relevant for studying the compound of interest (P. Huang et al., 2021). These analyses provide a foundation for investigating the electronic properties and reactivity of heterocyclic compounds, potentially guiding the development of new materials or pharmaceutical agents.

Physicochemical Properties and Theoretical Insights

DFT studies offer theoretical insights into the electronic structure and physicochemical properties of compounds, which are essential for predicting their reactivity and potential applications. For instance, investigations into the molecular electrostatic potential and frontier molecular orbitals can reveal how such compounds might interact with biological targets or participate in chemical reactions, providing a basis for their application in drug design or material science (P. Huang et al., 2021).

properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N4O2/c19-13-3-1-10(2-4-13)12-7-14(23-8-12)16(27)26-6-5-11(9-26)15-24-17(28-25-15)18(20,21)22/h1-4,7-8,11,23H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXBJFPBYIUSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

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